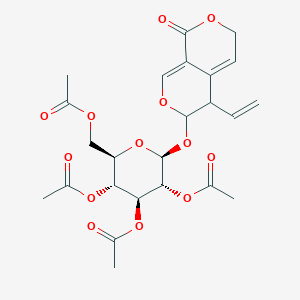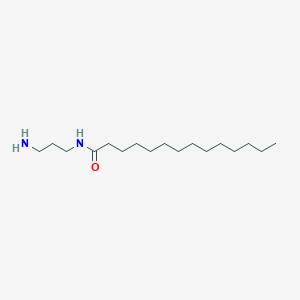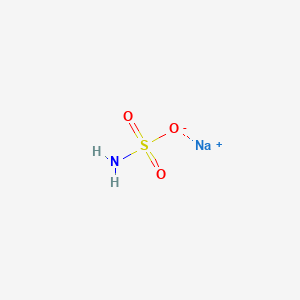![molecular formula C10H10N2O B088544 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 14678-81-0](/img/structure/B88544.png)
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone
Overview
Description
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities This particular compound features a benzimidazole ring substituted with a methyl group at the 2-position and an ethanone group at the 1-position
Mechanism of Action
Target of Action
1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as 1-Acetyl-2-methylbenzimidazole, is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives, in general, are known for their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can be performed under various conditions, including solvent-free conditions , which may have implications for the compound’s stability under different environmental conditions.
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Some benzimidazole derivatives have been evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1H-benzo[d]imidazol-1-yl)ethanone typically involves the condensation of o-phenylenediamine with acetic acid derivatives. One common method includes the following steps:
Condensation Reaction: o-Phenylenediamine is reacted with acetic anhydride or acetyl chloride in the presence of a catalyst such as polyphosphoric acid or sulfuric acid. This reaction forms the benzimidazole ring.
Methylation: The resulting benzimidazole is then methylated at the 2-position using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1
Properties
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-11-9-5-3-4-6-10(9)12(7)8(2)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDLSSUMWIKXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400836 | |
| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-81-0 | |
| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methyl-1H-benzimidazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-acetyl-2-methylbenzimidazole synthesized through a rearrangement reaction?
A1: The paper by Heinicke et al. [] describes a novel synthesis of 1-acetyl-2-methylbenzimidazole. Initially, N,N'-diacyl-o-phenylenediamines react with dibromotriphenylphosphorane in the presence of triethylamine. This reaction forms a 3,1,5-benzoxadiazepine intermediate. Interestingly, when the reaction is carried out without an acid acceptor like triethylamine, the 3,1,5-benzoxadiazepine undergoes a rearrangement. This rearrangement, facilitated by the presence of hydrogen bromide (HBr), leads to the formation of 1-acetyl-2-methylbenzimidazole.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![Ethanamine, N-ethyl-N-[(trimethylsilyl)methyl]-](/img/structure/B88508.png)
![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B88512.png)
